

Spectroscopic Data of 1,4-Diphenoxylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Diphenoxylbutane

Cat. No.: B1595049

[Get Quote](#)

Introduction: The Molecular Blueprint of 1,4-Diphenoxylbutane

1,4-Diphenoxylbutane ($C_{16}H_{18}O_2$) is a molecule of significant interest in various fields, including materials science and as a building block in organic synthesis. Its structure, featuring two phenyl rings linked by a flexible four-carbon diether chain, imparts a unique combination of rigidity and conformational freedom. The precise characterization of this molecule is paramount for its application and for ensuring the quality and purity of its synthesis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for elucidating and confirming its molecular structure.

This guide provides an in-depth analysis of the spectroscopic data of **1,4-diphenoxylbutane**. As experimental spectra for this specific compound are not widely published, we will leverage high-quality predicted data, contextualized with experimental data from analogous structures. This approach not only offers a detailed characterization of the target molecule but also serves as a practical framework for spectroscopic problem-solving in a research and development setting. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon

Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map the connectivity and chemical environment of each atom within the **1,4-diphenoxylbutane** molecule.

Molecular Symmetry and Expected Signals

Due to the symmetry of the **1,4-diphenoxylbutane** molecule, we anticipate a simplified NMR spectrum. The two phenoxy groups are chemically equivalent, as are the two pairs of methylene groups in the butane chain. This equivalence significantly reduces the number of unique signals, making the spectrum relatively straightforward to interpret.[\[1\]](#)

Caption: Structure of **1,4-Diphenoxylbutane** with key proton and carbon environments labeled.

^1H NMR Spectroscopy Analysis

The ^1H NMR spectrum is predicted to show four distinct signals, corresponding to the aromatic protons and the two types of methylene protons in the butane chain.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparative Insights
~7.28	Triplet	4H	meta-ArH	<p>The electron-donating nature of the ether oxygen shields the aromatic protons relative to benzene (7.34 ppm). This signal is coupled to both ortho protons, resulting in a triplet. For comparison, the meta protons in anisole appear around 7.25 ppm.[2]</p>
~6.93	Triplet	2H	para-ArH	<p>The para proton experiences the strongest shielding from the oxygen's lone pair through resonance. It is coupled to the two meta protons, appearing as a triplet.</p>
~6.89	Doublet	4H	ortho-ArH	<p>These protons are also shielded and are coupled only to the</p>

adjacent meta proton, hence appearing as a doublet. In diphenoxymethane, the ortho protons are observed around 7.01 ppm.[3]

~4.00	Triplet	4H	O-CH ₂ -CH ₂ (a, a')	These methylene protons are directly attached to the deshielding oxygen atom, shifting them downfield. They are coupled to the adjacent 'b' methylene protons, resulting in a triplet.
-------	---------	----	--	--

~1.95	Quintet	4H	O-CH ₂ -CH ₂ (b, b')	These central methylene protons are more shielded than the 'a' protons. They are coupled to the four protons of the two adjacent 'a' methylene groups, leading to a quintet.
-------	---------	----	--	--

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display four signals due to the molecule's symmetry.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale and Comparative Insights
~158.8	C-O (ipso-Ar)	The ipso-carbon, directly attached to the oxygen, is significantly deshielded. This is a characteristic chemical shift for carbons in an aryl ether linkage. In anisole, this carbon appears at 159.9 ppm.
~129.5	CH (meta-Ar)	These carbons are least affected by the oxygen substituent.
~120.8	CH (para-Ar)	The para-carbon is shielded by the resonance effect of the oxygen atom.
~114.5	CH (ortho-Ar)	The ortho-carbons are also shielded due to the electron-donating oxygen.
~67.5	O-CH ₂ (a, a')	The carbon atom directly bonded to the electronegative oxygen is deshielded and appears in the typical range for ether carbons. ^[4]
~26.2	O-CH ₂ -CH ₂ (b, b')	This aliphatic carbon is in a more shielded environment, appearing further upfield.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR analysis ensures reproducibility and accuracy.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1,4-diphenoxylbutane**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3). The choice of solvent is critical; CDCl_3 is a good starting point for its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent peak.[5]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (for a 400 MHz spectrometer):
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
 - Acquire the ^1H spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
 - For the ^{13}C spectrum, use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of the ^{13}C isotope.[6]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the TMS signal (^1H and ^{13}C) or the residual solvent peak.

- Integrate the ^1H signals to determine the relative proton ratios.

Caption: Standard workflow for NMR analysis of an organic compound.

Part 2: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can obtain a characteristic "fingerprint" of the compound.

Interpretation of the IR Spectrum

The IR spectrum of **1,4-diphenoxylbutane** is dominated by vibrations associated with the aromatic rings and the ether linkages.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale and Comparative Insights
~3100-3000	C-H Stretch	Aromatic	The C-H stretching vibrations of the sp ² hybridized carbons in the phenyl rings typically appear above 3000 cm ⁻¹ .
~3000-2850	C-H Stretch	Aliphatic	The C-H stretching vibrations of the sp ³ hybridized carbons in the butane chain are expected just below 3000 cm ⁻¹ .
~1600 & ~1500	C=C Stretch	Aromatic Ring	These two sharp, characteristic bands arise from the carbon-carbon stretching vibrations within the phenyl rings. Their presence is a strong indicator of an aromatic system.
~1240	C-O-C Stretch	Aryl-Alkyl Ether	This is one of the most diagnostic peaks. The asymmetrical C-O-C stretch in aryl-alkyl ethers is typically strong and appears in this region. For anisole, a strong band is observed around 1250 cm ⁻¹ . ^[7]

~1040	C-O-C Stretch	Aryl-Alkyl Ether	The symmetrical C-O-C stretch is also expected, though it is often weaker than the asymmetrical stretch.
~750 & ~690	C-H Bend	Monosubstituted Benzene	These bands correspond to the out-of-plane C-H bending vibrations of the five adjacent hydrogen atoms on the monosubstituted phenyl rings.

Experimental Protocol: IR Data Acquisition

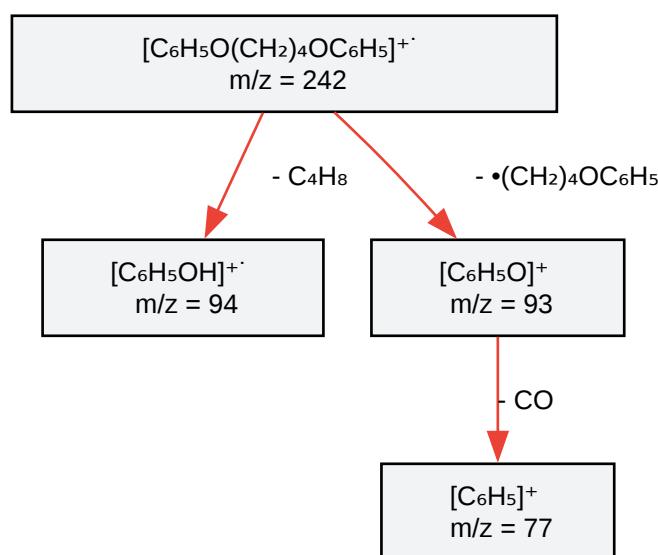
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of **1,4-diphenoxylbutane** with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - The goal is to create a fine, homogeneous powder. Incomplete grinding will result in poor quality spectra due to light scattering.
 - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis:
 - Identify the major absorption bands and correlate them with specific functional groups using standard correlation tables.

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation


Mass spectrometry provides two crucial pieces of information: the precise molecular weight of a compound and, through its fragmentation pattern, valuable clues about its structure.

Analysis of the Mass Spectrum

For **1,4-diphenoxylbutane** (Molecular Formula: $C_{16}H_{18}O_2$), the calculated monoisotopic mass is 242.1307 g/mol .^[8]

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 242$. For aromatic ethers, this peak is typically prominent due to the stability of the aromatic system.^{[9][10]}
- Key Fragmentation Pathways: The fragmentation of ethers is often directed by the oxygen atom.
 - Alpha-Cleavage (C-O bond): Cleavage of the C-O bond can lead to a phenoxy radical and a $C_4H_9O^+$ fragment, or a phenyl radical ($m/z = 77$) and a $C_{10}H_{13}O_2^+$ fragment.
 - Beta-Cleavage (C-C bond): The most characteristic fragmentation for aryl ethers involves cleavage of the bond beta to the aromatic ring.^[10] In this case, cleavage of the O- CH_2 bond is an alpha-cleavage. A key fragmentation is the cleavage of the CH_2-CH_2 bond, which can lead to various resonance-stabilized fragments.

- Formation of the Phenol Ion: A common fragmentation pathway for aryl ethers with an alkyl chain involves a rearrangement to eliminate an alkene (in this case, butene) and form a phenol radical cation at $m/z = 94$. This is often a very prominent peak in the spectrum.
[\[10\]](#)
- Phenoxy Cation: Cleavage of the ether bond can also generate a phenoxy cation or a related fragment at $m/z = 93$.

[Click to download full resolution via product page](#)

Caption: Plausible major fragmentation pathways for **1,4-diphenoxylbutane** in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.
- Ionization:

- Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns, creating a spectral library-searchable fingerprint.
- Mass Analysis:
 - The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis:
 - The detector records the abundance of each ion.
 - Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of **1,4-diphenoxylbutane**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the symmetry of the molecule. IR spectroscopy verifies the presence of key functional groups, namely the aryl ether and aromatic rings. Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. This integrated spectroscopic approach is fundamental to the work of researchers, scientists, and drug development professionals, ensuring the unambiguous identification and quality control of chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Anisole(100-66-3) IR Spectrum [m.chemicalbook.com]

- 3. DIPHENOXYMETHANE(4442-41-5) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. epfl.ch [epfl.ch]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in *Ralstonia eutropha* B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 8. PubChemLite - 1,4-diphenoxybutane (C16H18O2) [pubchemlite.lcsb.uni.lu]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 10. GCMS Section 6.13 [people.whitman.edu]
- To cite this document: BenchChem. [Spectroscopic Data of 1,4-Diphenoxybutane: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595049#spectroscopic-data-nmr-ir-ms-of-1-4-diphenoxybutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

